cis-1,2-Bis(diphenylphosphino)ethylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132588. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

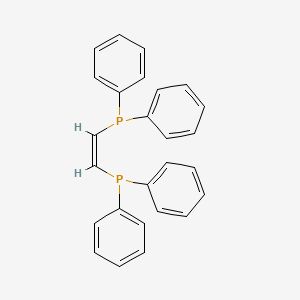

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKJIJSEWKIXAT-DQRAZIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(/C=C\P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283879 | |

| Record name | 1,2-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-80-2, 983-81-3 | |

| Record name | cis-1,2-Bis(diphenylphosphino)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Vinylenebis(diphenylphosphine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 983-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-1,2-Bis(diphenylphosphino)ethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cis-1,2-Bis(diphenylphosphino)ethylene, a crucial bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. The document details the prevalent synthetic methodology, including the preparation of the key intermediate, lithium diphenylphosphide, and its subsequent stereospecific reaction with cis-dichloroethylene. This guide consolidates experimental protocols, quantitative data, and safety information to serve as a valuable resource for chemists in research and development.

Introduction

This compound, also known as cis-dppene or dppv, is an organophosphorus compound with the chemical formula C₂₆H₂₂P₂.[1] It serves as a bidentate chelating ligand, forming stable complexes with various transition metals, which are utilized in a wide array of catalytic transformations. The cis-isomer is of particular interest due to its specific coordination geometry. This guide outlines the well-established stereospecific synthesis of this important ligand.

Synthetic Pathway

The most common and stereospecific synthesis of this compound involves a two-step process:

-

Preparation of Lithium Diphenylphosphide (LiPPh₂): This is a key reactive intermediate.

-

Reaction of Lithium Diphenylphosphide with cis-1,2-Dichloroethylene (B151661): This step forms the final product with retention of the cis-geometry.

A schematic of the overall synthetic pathway is presented below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Preparation of Lithium Diphenylphosphide (LiPPh₂) from Chlorodiphenylphosphine

This protocol is adapted from established methods for preparing alkali phosphides. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Chlorodiphenylphosphine | 220.65 | 100 | 22.07 g |

| Lithium metal (wire or shot) | 6.94 | 220 | 1.53 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 250 mL |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add the lithium metal and 100 mL of anhydrous THF.

-

In the dropping funnel, prepare a solution of chlorodiphenylphosphine in 150 mL of anhydrous THF.

-

Add the chlorodiphenylphosphine solution dropwise to the stirred suspension of lithium metal in THF at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature until the lithium metal is completely consumed and the solution develops a deep red color, characteristic of lithium diphenylphosphide. This may take several hours.

-

The resulting solution of lithium diphenylphosphide in THF is used directly in the next step.

Synthesis of this compound

This procedure outlines the stereospecific reaction of the prepared lithium diphenylphosphide solution with cis-1,2-dichloroethylene.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Lithium Diphenylphosphide solution | ~192.12 | 100 | ~250 mL |

| cis-1,2-Dichloroethylene | 96.94 | 50 | 4.85 g |

| Degassed Water | - | - | 100 mL |

| Diethyl Ether | - | - | 200 mL |

| Ethanol (B145695) or Hexane (B92381)/CH₂Cl₂ | - | - | As needed |

Procedure:

-

Cool the freshly prepared solution of lithium diphenylphosphide in THF to 0 °C in an ice bath.

-

Slowly add cis-1,2-dichloroethylene to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The deep red color of the phosphide (B1233454) solution should fade, and a precipitate of lithium chloride will form.

-

Carefully quench the reaction by the slow addition of 100 mL of degassed water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and dichloromethane, to yield this compound as a white crystalline solid.

Quantitative Data

| Parameter | Value |

| Yield | 60-75% (reported literature yields) |

| Melting Point | 122-124 °C |

| Molar Mass | 396.41 g/mol |

Characterization Data

| Technique | Data |

| ¹H NMR | The spectrum will show multiplets for the phenyl protons and a characteristic signal for the vinyl protons. The coupling constants are indicative of the cis-stereochemistry. |

| ¹³C NMR | Signals corresponding to the phenyl carbons and the vinylic carbons will be observed. |

| ³¹P NMR | A single resonance is expected, confirming the symmetrical nature of the molecule. |

| IR (KBr) | Characteristic peaks for P-Ph bonds, C=C stretching of the ethylene (B1197577) backbone, and C-H bonds of the aromatic rings. |

Safety and Handling

-

Lithium Diphenylphosphide: Highly reactive, pyrophoric, and moisture-sensitive. Handle strictly under an inert atmosphere.

-

Chlorodiphenylphosphine: Corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

cis-1,2-Dichloroethylene: Flammable and harmful. Handle in a well-ventilated area.

-

Solvents: THF and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.

Logical Relationships in Synthesis

The following diagram illustrates the logical flow and critical control points in the synthesis.

Figure 2: Logical flow of the synthesis highlighting key stages.

Conclusion

The synthesis of this compound is a well-established procedure that relies on the careful preparation and handling of the air-sensitive lithium diphenylphosphide intermediate. The stereospecificity of the reaction with cis-1,2-dichloroethylene makes this a reliable method for obtaining the desired isomer. This guide provides the necessary details for researchers to successfully synthesize this valuable ligand for applications in catalysis and materials science.

References

In-Depth Technical Guide to cis-1,2-Bis(diphenylphosphino)ethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppv), a pivotal bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. This document outlines its synthesis, spectroscopic profile, structural features, and key reactivity patterns. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visualizations of workflows and reaction pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, also known as (Z)-1,2-vinylenebis(diphenylphosphine), is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH=CHP(C₆H₅)₂.[1] As a chelating ligand, cis-dppv is instrumental in the formation of various transition metal complexes, influencing their catalytic activity and stability.[1] Its unique stereochemistry and electronic properties, arising from the two diphenylphosphino groups held in a cis configuration on a carbon-carbon double bond, make it a subject of significant interest in inorganic and organometallic chemistry. This guide serves as a detailed resource for professionals engaged in research and development that involves phosphine ligands and their metal complexes.

Synthesis

The primary synthetic route to this compound involves the reaction of a diphenylphosphide salt with cis-1,2-dichloroethene.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

cis-1,2-Dichloroethene

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of diphenylphosphine in anhydrous THF is prepared in a Schlenk flask.

-

The flask is cooled to 0 °C in an ice bath.

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the stirred solution. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of lithium diphenylphosphide, which typically presents as a colored solution.

-

A solution of cis-1,2-dichloroethene in anhydrous THF is then added dropwise to the lithium diphenylphosphide solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.

-

The reaction is quenched by the careful addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or dichloromethane (B109758).

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield a crude solid.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane and hexane, to afford pure this compound as a white crystalline solid.

Synthesis Workflow

Spectroscopic Characterization

The identity and purity of cis-dppv are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of cis-dppv.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | CDCl₃ | ~7.1-7.7 | multiplet | - |

| ~6.98 | multiplet | - | ||

| ³¹P{¹H} | CDCl₃ | ~ -3.8 to -22.0 | singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and the presence of any impurities. The proton NMR spectrum typically shows complex multiplets for the phenyl protons and a characteristic signal for the vinyl protons. The phosphorus-31 NMR shows a single resonance, confirming the equivalence of the two phosphorus atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | stretching | 3050-3100 | medium |

| C=C (alkene) | stretching | ~1600 | medium |

| C=C (aromatic) | stretching | 1480-1580 | medium-strong |

| P-C (aryl) | stretching | ~1435 | strong |

| C-H (vinyl) | out-of-plane bending | ~740 | strong |

| C-H (aromatic) | out-of-plane bending | 690-750 | strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Ionization Method | m/z | Relative Intensity (%) | Assignment |

| Electron Ionization (EI) | 396.1 | ~100 | [M]⁺ (Molecular Ion) |

| 319.1 | variable | [M - C₆H₅]⁺ | |

| 185.1 | variable | [P(C₆H₅)₂]⁺ | |

| 108.1 | variable | [HP(C₆H₅)]⁺ |

Structural Characterization

Reactivity

The reactivity of cis-dppv is dominated by the presence of the lone pairs on the phosphorus atoms, making it an excellent nucleophile and ligand.

Coordination Chemistry

cis-dppv readily coordinates to a wide range of transition metals to form stable chelate complexes.[1] The general reaction is:

M-L + cis-dppv → M(cis-dppv) + L

where M is a metal center and L is a labile ligand.

Oxidation

The phosphorus atoms in cis-dppv can be readily oxidized by common oxidizing agents such as hydrogen peroxide or elemental sulfur to form the corresponding phosphine oxide or phosphine sulfide.[2]

cis-(Ph₂P)₂C₂H₂ + 2 H₂O₂ → cis-(Ph₂P(O))₂C₂H₂ + 2 H₂O cis-(Ph₂P)₂C₂H₂ + S₈ → cis-(Ph₂P(S))₂C₂H₂

Isomerization

cis-dppv can undergo photochemical isomerization to its trans isomer upon irradiation with UV light, particularly when coordinated to a metal center. This process is often reversible, with the thermodynamically less stable cis isomer being favored under certain conditions.

References

Spectroscopic and Synthetic Profile of cis-1,2-Bis(diphenylphosphino)ethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppv), a widely utilized bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. This document compiles essential data from various sources to serve as a comprehensive resource for professionals in research and development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that spectroscopic data for the free ligand is not extensively consolidated in single primary sources, and much of the available information is derived from studies of its metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the characterization of cis-dppv. The ³¹P NMR spectrum is particularly diagnostic for confirming the cis-isomeric structure.

Table 1: NMR Spectroscopic Data for this compound and its Complexes

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Notes |

| ¹H | 7.7–7.1 | m | - | CDCl₃ | Phenyl and vinyl protons of a dirhenium complex, ax-[Re₂(CO)₉(κ¹-cis-Ph₂PCH=CHPPh₂)].[1] |

| ³¹P{¹H} | -3.8 | d | J = 32.4 | CDCl₃ | For one phosphorus atom in ax-[Re₂(CO)₉(κ¹-cis-Ph₂PCH=CHPPh₂)].[1] |

| -32.5 | d | J = 32.4 | CDCl₃ | For the second phosphorus atom in ax-[Re₂(CO)₉(κ¹-cis-Ph₂PCH=CHPPh₂)].[1] | |

| 13.6 | s | - | CD₂Cl₂ | For a bis(cis-bdppe)gold(I) complex. | |

| ¹³C | Data not available in searched sources | - | - | - |

Note: The ³¹P NMR chemical shift for the free cis-dppv ligand is often confirmed by suppliers to conform to the expected structure, though a specific value is not consistently reported in the literature. The values presented for the complexes show significant variation depending on the metal center and coordination mode.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy provides information about the vibrational modes of the molecule, while mass spectrometry confirms the molecular weight and fragmentation pattern.

Table 2: IR and MS Data for this compound and its Complexes

| Technique | Key Data | Notes |

| IR | Specific data for the free ligand is not readily available in the searched literature. | Data for metal complexes, such as dirhenium carbonyl compounds, show characteristic ν(CO) bands in the region of 2104–1934 cm⁻¹, which are indicative of the coordinated carbonyl groups and not the ligand itself.[1] |

| MS | Molecular Weight: 396.40 g/mol | The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. Due to the air-sensitive nature of phosphine ligands, specialized techniques are required for analysis. |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a diphenylphosphide salt with cis-1,2-dichloroethylene.[2]

Reaction Scheme:

2 Ph₂PLi + ClCH=CHCl → Ph₂PCH=CHPPh₂ + 2 LiCl

A detailed experimental protocol for this synthesis is not consistently reported in readily available literature, however, the general procedure involves the in-situ preparation of lithium diphenylphosphide followed by its reaction with the cis-alkene.

The logical workflow for the synthesis and characterization is outlined in the following diagram:

Experimental Protocols for Spectroscopic Analysis

Given the air-sensitive nature of phosphine ligands, appropriate handling techniques are crucial for obtaining reliable spectroscopic data.

NMR Spectroscopy:

-

Sample Preparation: Samples for NMR analysis should be prepared under an inert atmosphere (e.g., in a glovebox). The compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂) that has been thoroughly degassed. The NMR tube is then sealed with a cap and often wrapped with Parafilm to prevent air exposure.

-

Instrumentation: A standard multinuclear NMR spectrometer is used. For ³¹P NMR, a broadband probe is required. Proton decoupling is typically employed for ³¹P NMR to simplify the spectrum to a singlet for the free ligand.

IR Spectroscopy:

-

Sample Preparation: For solid samples, a KBr pellet or a Nujol mull can be prepared. The KBr pellet method involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For a Nujol mull, the sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., KBr or NaCl). All preparations should be performed in a dry environment to avoid moisture.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum. A background spectrum of the KBr or Nujol is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry:

-

Sample Preparation and Introduction: Due to its air sensitivity, cis-dppv requires special handling for mass spectrometry. Techniques such as direct insertion probes coupled with a glovebox or inert atmospheric solids analysis probe (ASAP) mass spectrometry are recommended. These methods allow for the introduction of the sample into the mass spectrometer without exposure to air.

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., electron ionization or chemical ionization) is used. High-resolution mass spectrometry can be employed for accurate mass determination.

Signaling Pathways and Logical Relationships

While cis-dppv itself is not directly involved in biological signaling pathways, its metal complexes are extensively used as catalysts in various organic transformations that are crucial in the synthesis of pharmaceuticals and other biologically active molecules. The logical relationship in its application is the formation of a catalytically active metal complex.

This guide provides a foundational understanding of the spectroscopic characteristics and handling of this compound. For more specific applications and detailed experimental conditions, consulting the primary literature is recommended.

References

An In-Depth Technical Guide to the ³¹P NMR Spectroscopy of cis-1,2-Bis(diphenylphosphino)ethylene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2-Bis(diphenylphosphino)ethylene, commonly abbreviated as cis-dppene or dppv, is a pivotal organophosphorus compound in the field of coordination chemistry. As a bidentate phosphine (B1218219) ligand, its unique stereochemistry and electronic properties, characterized by two diphenylphosphino groups held in a cis orientation on a rigid ethylene (B1197577) backbone, make it an exceptional chelating agent for a variety of transition metals. Its application is extensive, ranging from homogeneous catalysis to the development of novel therapeutic agents.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and direct analytical technique for characterizing cis-dppene and its metallic complexes. The phosphorus-31 nucleus (³¹P) is 100% naturally abundant and has a spin of ½, yielding sharp, highly sensitive signals over a wide chemical shift range. This allows for precise interrogation of the phosphorus atoms' local chemical environment, providing invaluable insights into ligand coordination, complex geometry, and electronic structure. This guide offers a detailed exploration of the ³¹P NMR spectroscopy of cis-dppene, presenting key data, experimental protocols, and conceptual diagrams to aid in its practical application.

Core Principles: ³¹P NMR of the Free Ligand

Uncoordinated cis-dppene in solution features two chemically and magnetically equivalent phosphorus atoms. Consequently, its proton-decoupled (³¹P{¹H}) NMR spectrum is characterized by a single, sharp resonance. The chemical shift (δ) for the free ligand typically appears in the upfield region of the spectrum, a characteristic feature of trivalent phosphines.

The observed chemical shift for the Ph₂PCH= group in cis-1,2-diphosphinoalkenes generally falls within the range of -23 to -36 ppm relative to the 85% H₃PO₄ external standard[1].

Table 1: ³¹P NMR Data for Free this compound

| Compound | Solvent | ³¹P Chemical Shift (δ) [ppm] |

| cis-dppene | CDCl₃ | ~ -28.0 (Typical Value) |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Caption: Chemical structure of cis-dppene with equivalent phosphorus atoms (P₁ and P₂).

The Effect of Metal Coordination

The coordination of cis-dppene to a metal center induces significant and informative changes in its ³¹P NMR spectrum. These changes are primarily observed in the chemical shift and the appearance of new spin-spin couplings.

Coordination Chemical Shift (Δδ)

Upon chelation to a metal center, the lone pair of electrons on each phosphorus atom forms a coordinate bond. This donation of electron density to the metal deshields the phosphorus nuclei, resulting in a pronounced downfield shift in the ³¹P NMR spectrum. This change, known as the coordination chemical shift (Δδ), is a definitive indicator of complex formation.

Δδ = δ(complex) - δ(free ligand)

The magnitude of Δδ is influenced by several factors, including the nature of the metal, its oxidation state, and the overall geometry of the complex.

Spin-Spin Coupling

When cis-dppene coordinates to a metal with an NMR-active nucleus (e.g., ¹⁹⁵Pt, ¹⁰³Rh), spin-spin coupling between the phosphorus and metal nuclei is observed. This results in the splitting of the phosphorus resonance into a multiplet, often accompanied by "satellite" peaks. The magnitude of the one-bond coupling constant (¹J(P-M)) is highly diagnostic of the geometry of the complex. For instance, in platinum complexes, the ¹J(Pt-P) value provides critical information about the nature of the ligand trans to the phosphine.

In certain asymmetric complexes, the two phosphorus atoms of the cis-dppene ligand can become chemically inequivalent. This leads to two distinct signals in the ³¹P NMR spectrum, which may exhibit a two-bond phosphorus-phosphorus coupling (²J(P-P)).

Table 2: Representative ³¹P NMR Data for Metal Complexes of cis-dppene

| Complex | Solvent | δ(³¹P) [ppm] | ¹J(P-Metal) [Hz] | Δδ [ppm] |

| [PtCl₂(cis-dppene)] | CDCl₃ | 48.5 | ¹J(¹⁹⁵Pt-¹³P) = 3650 | 76.5 |

| [PdCl₂(cis-dppene)] | CDCl₃ | 55.2 | - | 83.2 |

| [NiCl₂(cis-dppene)] | CD₂Cl₂ | 45.0 | - | 73.0 |

| [trans-[RhCl(CO)(cis-dppene)]₂] | CDCl₃ | 46.1 | ¹J(¹⁰³Rh-¹³P) = 175 | 74.1 |

Coordination shifts (Δδ) are calculated relative to a free ligand chemical shift of -28.0 ppm.

Caption: Workflow showing the effect of metal chelation on the ³¹P NMR spectrum of cis-dppene.

Influence of Complex Symmetry

The symmetry of the resulting metal complex plays a crucial role in the appearance of the ³¹P NMR spectrum.

-

Symmetric Environment: In many square planar or octahedral complexes, such as [MCl₂(cis-dppene)] (where M = Ni, Pd, Pt), the cis-dppene ligand is coordinated in a symmetric fashion. Both phosphorus atoms remain chemically equivalent, resulting in a single resonance in the ³¹P{¹H} spectrum (potentially with metal satellites).

-

Asymmetric Environment: If other ligands in the coordination sphere render the two phosphorus atoms inequivalent, the spectrum becomes more complex. For example, in a complex like [Pt(A)(B)(cis-dppene)] where ligands A and B are different, the two phosphorus atoms will have distinct chemical environments. This results in two separate signals, each appearing as a doublet due to coupling to the other phosphorus atom (²J(P-P)). If the metal is also NMR-active, each doublet will be flanked by satellite peaks.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of cis-1,2-Bis(diphenylphosphino)ethylene

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Crystallographic Data

Cis-1,2-Bis(diphenylphosphino)ethylene is a bidentate phosphine (B1218219) ligand characterized by two diphenylphosphino groups attached to a cis-ethenediyl backbone. This arrangement confers a rigid bite angle, making it a versatile chelating agent for a wide array of transition metals. The electronic and steric properties of cis-dppe play a crucial role in the stability and reactivity of its metal complexes, which have found applications in catalysis and materials science.

While a definitive crystal structure of the free cis-dppe ligand is not publicly documented, extensive crystallographic studies on its metal complexes provide valuable insights into its molecular geometry. The key structural parameters, including bond lengths and angles, have been compiled from various sources and are presented below. These parameters, although influenced by coordination to a metal center, offer a close approximation of the ligand's intrinsic structure.

Crystallographic Data of cis-dppe in Metal Complexes

The following table summarizes selected bond lengths and angles of the cis-dppe ligand when coordinated to different metal centers. This comparative data allows for an understanding of how the metal and its coordination sphere can influence the ligand's geometry.

| Complex | C=C Bond Length (Å) | P-C (vinyl) Bond Length (Å) | P-C (phenyl) Bond Length (Å) (average) | P-M-P Bite Angle (°) | Reference |

| [PtCl₂(cis-dppe)] | 1.315(5) | 1.80 (avg.) | 1.82 (avg.) | 86.66(11) | [1] |

| [Au₂(cis-dppe)Cl₂] | - | - | - | - | [2] |

| (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) | 1.338(5) | 1.814 (avg.) | 1.81 (avg.) | - | [3] |

Note: Data for the gold complex was not explicitly provided in the search results. The table reflects data available from the provided search results.

Crystal System and Space Group

The crystal system and space group of cis-dppe are intrinsically linked to its molecular packing in the solid state. For its derivatives and complexes, various crystal systems have been reported. For instance, the disulfide derivative, (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide), crystallizes in the orthorhombic space group P2₁2₁2₁.[3] A platinum(II) complex, [PtCl₂(cis-dppe)], is reported to have a monoclinic polymorph crystallizing in the P2₁/c space group.[1]

Experimental Protocols

A thorough understanding of the synthesis and crystallization of cis-dppe is fundamental for its application in research and development.

Synthesis of this compound

The most common and stereospecific method for the synthesis of cis-dppe involves the reaction of a diphenylphosphide salt with cis-dichloroethylene.[4]

Reaction: 2 (C₆H₅)₂PLi + ClCH=CHCl → (C₆H₅)₂PCH=CHP(C₆H₅)₂ + 2 LiCl

Detailed Protocol:

-

Preparation of Lithium Diphenylphosphide: In a flame-dried, multi-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, a solution of triphenylphosphine (B44618) in anhydrous tetrahydrofuran (B95107) (THF) is prepared.

-

Lithium metal (in the form of wire or small pieces) is added to the solution. The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature until the lithium is consumed and a deep red solution of lithium diphenylphosphide is formed.

-

Reaction with cis-Dichloroethylene: The solution of lithium diphenylphosphide is cooled in an ice bath. A solution of cis-dichloroethylene in anhydrous THF is then added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the careful addition of deoxygenated water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to yield this compound as a white crystalline solid.

Crystallization for X-ray Diffraction

Obtaining single crystals of high quality is a prerequisite for X-ray crystallographic analysis. For cis-dppe and its derivatives, slow evaporation or vapor diffusion are commonly employed techniques.

Protocol for Crystallization of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide): [3]

-

The crude product of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) is dissolved in a minimal amount of a suitable solvent, such as benzene, at an elevated temperature (e.g., 333 K).[3]

-

The hot, saturated solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature.

-

The container is then loosely covered to allow for the slow evaporation of the solvent.

-

Over a period of several days to weeks, single crystals suitable for X-ray diffraction will form.

-

The crystals are then carefully isolated from the mother liquor and washed with a small amount of cold solvent.

Visualizations

To aid in the understanding of the experimental workflow and the structural relationships, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of cis-dppe and its derivatives.

References

- 1. Crystal structure of cis-[1,2-bis(diphenylphosphanyl)ethene-κ2 P,P′]dichloridoplatinum(II) chloroform disolvate: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Properties of the cis-dppv Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1,2-bis(diphenylphosphino)ethylene (cis-dppv), a key bidentate phosphine (B1218219) ligand in coordination chemistry. It details the synthesis, physicochemical and spectroscopic properties, and potential applications, particularly in catalysis and as a component of metallodrugs.

Introduction

This compound, commonly abbreviated as cis-dppv, is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH=CHP(C₆H₅)₂.[1][2] As a chelating diphosphine ligand, it is capable of binding to a single metal center through its two phosphorus atoms, forming a stable five-membered ring. This bidentate coordination imparts significant stability to the resulting metal complexes, making cis-dppv a valuable ligand in the design of catalysts and functional inorganic materials. Its rigid ethenediyl backbone distinguishes it from more flexible analogues like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), influencing the geometry and reactivity of its metal complexes.

Synthesis of cis-dppv

The primary and stereospecific synthesis of cis-dppv involves the reaction of lithium diphenylphosphide with cis-1,2-dichloroethylene (B151661).[1] This method ensures the retention of the cis configuration of the double bond.

Reaction Scheme:

2 LiP(C₆H₅)₂ + cis-ClCH=CHCl → cis-(C₆H₅)₂PCH=CHP(C₆H₅)₂ + 2 LiCl

The overall workflow for the synthesis is depicted below.

Figure 1: General workflow for the synthesis of cis-dppv.

This protocol is based on the established method reported by Aguiar and Daigle and general practices for handling air-sensitive reagents.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Lithium metal (wire or shot)

-

cis-1,2-Dichloroethylene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Degassed water

-

Anhydrous organic solvents for extraction and recrystallization (e.g., diethyl ether, ethanol)

Procedure:

-

Preparation of Lithium Diphenylphosphide (LiPPh₂):

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add triphenylphosphine and freshly cut lithium metal in a 1:2 molar ratio.

-

Add anhydrous THF to dissolve the triphenylphosphine.

-

Stir the mixture vigorously at room temperature. The reaction is initiated, often indicated by a color change to deep red or orange. The reaction may take several hours to complete.

-

-

Reaction with cis-1,2-Dichloroethylene:

-

Cool the freshly prepared solution of lithium diphenylphosphide in THF to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Slowly add a solution of cis-1,2-dichloroethylene in anhydrous THF dropwise to the stirred LiPPh₂ solution. A 2:1 molar ratio of LiPPh₂ to cis-1,2-dichloroethylene is required.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding degassed water to hydrolyze any unreacted lithium diphenylphosphide.

-

Transfer the mixture to a separatory funnel and perform a solvent extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with degassed brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to afford this compound as a white crystalline solid.

-

Properties of cis-dppv

The key physical and chemical properties of cis-dppv are summarized in the table below. The ligand is an air-sensitive solid, and handling should be performed under an inert atmosphere.

| Property | Value | Reference(s) |

| IUPAC Name | [(Z)-Ethene-1,2-diyl]bis(diphenylphosphane) | [3] |

| CAS Number | 983-80-2 | [2][4] |

| Molecular Formula | C₂₆H₂₂P₂ | [4] |

| Molecular Weight | 396.41 g/mol | [2][4] |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 122-124 °C | [2] |

| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Chloroform) | |

| Sensitivity | Air sensitive | [3] |

Spectroscopic data is crucial for the characterization of cis-dppv and its complexes. The ³¹P NMR chemical shift is particularly informative, though highly sensitive to the ligand's coordination environment. Data for the free ligand is not widely reported; therefore, representative data for its complexes are provided for context.

Table 2: NMR Spectroscopic Data

| Nucleus | Compound / Complex | Solvent | Chemical Shift (δ, ppm) | J-Coupling (Hz) | Reference(s) |

| ³¹P{¹H} | ax-[Re₂(CO)₉(κ¹-cis-dppv)] | CDCl₃ | -3.8 (d), -32.5 (d) | JPP = 32.4 | [3] |

| ³¹P{¹H} | [Cu₂(μ-CN)₂(κ²-P,P-cis-dppv)₂] | - | - | - | [5] |

| ¹H | ax-[Re₂(CO)₉(κ¹-cis-dppv)] | CDCl₃ | 7.7–7.1 (m, 22H) | - | [3] |

| ¹H | trans-dppv (for comparison) | CDCl₃ | 7.4-7.2 (m, Phenyl-H), 7.0 (t, Vinyl-H) | - | [6] |

Table 3: IR Spectroscopic Data

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100-3000 | Characteristic of the phenyl rings. |

| Vinyl C-H Stretch | ~3020 | Characteristic of the C=C-H bonds. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands are expected due to the phenyl rings. |

| P-Ph Stretch | ~1100 | Absorption associated with the phosphorus-phenyl bond. |

Applications in Coordination Chemistry and Catalysis

The primary application of cis-dppv is as a bidentate ligand in transition metal chemistry. Its ability to form stable chelate complexes makes it suitable for a variety of catalytic processes. Complexes of cis-dppv with metals like copper have been shown to be effective catalysts for C-H activation and carboxylation of terminal alkynes, with reactions proceeding at ambient temperature and atmospheric pressure. It is also a suitable ligand for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Relevance to Drug Development

While cis-dppv itself is not a therapeutic agent, its role as a ligand in metal complexes connects it to the field of medicinal inorganic chemistry. Metal-based compounds are a significant area of drug discovery, with platinum complexes (e.g., cisplatin) being cornerstone anticancer drugs. The therapeutic activity of such complexes is a function of both the metal center and the coordinated ligands. Ligands influence the complex's stability, solubility, and reactivity, and can modulate its biological target interactions.

The development of new metallodrugs often aims to overcome the limitations of existing therapies, such as toxicity and drug resistance. Phosphine ligands, in particular, have been incorporated into gold(I) and ruthenium(II) complexes, which have shown promising cytotoxic activity against various cancer cell lines.

Should a novel metal complex of cis-dppv be synthesized for potential therapeutic application, a standard workflow would be employed to assess its biological activity. This typically involves a tiered screening process.

References

- 1. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]

- 2. This compound 97 983-80-2 [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. strem.com [strem.com]

- 5. This compound copper(i) catalyzed C–H activation and carboxylation of terminal alkynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. TRANS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE(983-81-3) 1H NMR [m.chemicalbook.com]

- 7. Phosphine, 1,2-ethanediylbis[diphenyl- [webbook.nist.gov]

An In-depth Technical Guide to cis-1,2-Bis(diphenylphosphino)ethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Bis(diphenylphosphino)ethylene, often abbreviated as dppv or (Z)-dppe, is an organophosphorus compound with the chemical formula C₂₆H₂₂P₂. It is a well-established bidentate phosphine (B1218219) ligand in the field of coordination chemistry. Its unique stereochemistry and electronic properties make it a valuable component in the synthesis of various transition metal complexes, which in turn are utilized in a wide range of catalytic processes. This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this compound, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a white crystalline solid under standard conditions. It is air-sensitive and should be handled and stored under an inert atmosphere to prevent oxidation. The compound is generally insoluble in water but exhibits solubility in various organic solvents.

Table of Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₂P₂ | [1] |

| Molecular Weight | 396.40 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 122-124 °C | [1][2] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [3] |

| ³¹P NMR Chemical Shift | Varies depending on coordination | [4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a diphenylphosphide salt with a cis-dihaloethene. The most common method involves the use of lithium diphenylphosphide and cis-dichloroethylene.[6]

Experimental Protocol

Materials:

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

cis-Dichloroethylene

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

-

Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), a solution of diphenylphosphine in anhydrous THF is prepared. The solution is cooled to 0 °C in an ice bath. An equimolar amount of n-butyllithium in hexane is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, during which time a color change is typically observed, indicating the formation of lithium diphenylphosphide.

-

Reaction with cis-Dichloroethylene: The freshly prepared solution of lithium diphenylphosphide is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. A solution of cis-dichloroethylene in anhydrous THF is then added dropwise to the stirred phosphide (B1233454) solution.

-

Workup and Isolation: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the careful addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to yield pure this compound as a white solid.

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectroscopic Data

³¹P NMR Spectroscopy

The ³¹P NMR spectrum of free this compound in solution typically shows a single resonance. The chemical shift is sensitive to the solvent and the presence of any coordinating species. Upon coordination to a metal center, the chemical shift of the phosphorus atoms can change significantly, providing valuable information about the electronic environment and the coordination mode of the ligand. For instance, in certain platinum complexes, the coordinated ligand exhibits chemical shifts in the range of δ = 43-45 ppm.[4]

FT-IR Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its molecular vibrations. Key peaks include those for the P-Ph bonds, C-H stretching and bending of the phenyl groups, and the C=C stretching of the ethylene (B1197577) backbone. The region around 3050 cm⁻¹ is characteristic of aromatic C-H stretching, while strong absorptions in the 1400-1500 cm⁻¹ range are attributed to the aromatic ring vibrations. The P-C stretching vibrations are also observable.

Applications in Coordination Chemistry and Catalysis

This compound is a versatile ligand for a variety of transition metals, including nickel, palladium, platinum, copper, and gold.[3][5] The resulting metal complexes have found applications in numerous catalytic reactions, such as:

-

Cross-Coupling Reactions: As a ligand, it is suitable for various cross-coupling reactions including Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi couplings, which are fundamental transformations in modern organic synthesis.[2]

-

Catalysis of C-H Activation: Copper(I) complexes of this compound have been shown to be efficient catalysts for the C-H activation and carboxylation of terminal alkynes.[3]

Safety and Handling

This compound is an air-sensitive compound and should be handled under an inert atmosphere. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a cornerstone ligand in the field of organometallic chemistry and homogeneous catalysis. Its well-defined structure and versatile coordination properties have enabled the development of a wide array of metal complexes with significant catalytic activities. This guide has provided an overview of its fundamental physical properties, a detailed synthetic protocol, and a summary of its key applications, offering a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. This compound | Cis-1,2-Bis(diphenylphosphino)ethene | C26H22P2 - Ereztech [ereztech.com]

- 2. cis-1,2-ビス(ジフェニルホスフィノ)エチレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound copper(i) catalyzed C–H activation and carboxylation of terminal alkynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Solved Compare the 31P NMR chemical shifts of | Chegg.com [chegg.com]

- 6. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]

Solubility Profile of cis-1,2-Bis(diphenylphosphino)ethylene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-1,2-Bis(diphenylphosphino)ethylene, a crucial bidentate phosphine (B1218219) ligand in catalysis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document compiles qualitative solubility information inferred from its use in various chemical reactions and presents a general experimental protocol for the quantitative determination of its solubility. Furthermore, this guide illustrates the ligand's functional role in key catalytic cycles through detailed diagrams.

Core Properties of this compound

This compound, also known as (Z)-1,2-Bis(diphenylphosphino)ethene, is a white crystalline solid at room temperature. Its utility as a chelating ligand in transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Heck cross-couplings, is well-established. The solubility of this ligand in a given solvent is a critical parameter for reaction setup, optimization, and purification processes.

Qualitative Solubility Data

While specific quantitative solubility values (e.g., in g/L or mol/L) are not widely reported, the use of this compound in various published synthetic procedures allows for the inference of its solubility in several common organic solvents. The following table summarizes these qualitative findings.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Context/Reference |

| Non-Polar Aprotic Solvents | ||||

| Toluene | C₇H₈ | Low | Soluble | A platinum complex synthesis was conducted in toluene, suggesting solubility of the ligand.[1] |

| Benzene (B151609) | C₆H₆ | Low | Soluble | Rhenium carbonyl complexes were synthesized in a benzene solution of the ligand.[2] |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble | Gold(I) and platinum(II) complexes have been synthesized using DCM as a solvent.[1][3] |

| Chloroform | CHCl₃ | Medium | Soluble | Used as a solvent in the synthesis of gold(I) complexes.[3] |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble | Employed as a solvent for the synthesis of gold(I) complexes.[3] |

| Acetone (B3395972) | C₃H₆O | High | Soluble | Iron(II) complexes were prepared by adding an ethanolic solution of the iron salt to an acetone solution of the ligand.[4] |

| Polar Protic Solvents | ||||

| Water | H₂O | High | Insoluble | Consistently reported as insoluble in water across multiple chemical supplier safety data sheets. |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5] This protocol can be adapted for this compound and should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air-sensitivity of many phosphine ligands.

1. Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)

-

Constant temperature shaker bath or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended, with preliminary studies to confirm that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method to determine the concentration of the solute in the sample.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the test sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

The general workflow for this experimental protocol is depicted below.

Role in Catalysis: Signaling Pathways and Experimental Workflows

This compound is a key ancillary ligand in many palladium-catalyzed cross-coupling reactions. It coordinates to the metal center, influencing its electronic properties and steric environment, which in turn affects the catalytic activity, stability, and selectivity of the reaction.

Catalytic Cycles

The diagrams below illustrate the fundamental steps of the Suzuki-Miyaura and Heck coupling reactions, where a palladium catalyst bearing a diphosphine ligand like this compound (represented as L-L) facilitates the formation of new carbon-carbon bonds.

In the Suzuki-Miyaura coupling, the catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to the active Pd(0) species.[6][7][8] This is followed by transmetalation with an organoboron compound (R²-B(OR)₂) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst.[6][7][8]

References

- 1. scielo.br [scielo.br]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes [comptes-rendus.academie-sciences.fr]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. byjus.com [byjus.com]

An In-depth Technical Guide to the Molecular Geometry of cis-1,2-Bis(diphenylphosphino)ethylene Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of metal complexes containing the cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppv) ligand. It is intended to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development by consolidating structural data and experimental methodologies.

Introduction

This compound, a bidentate phosphine (B1218219) ligand, is a cornerstone in coordination chemistry.[1] Its unique stereochemistry and electronic properties allow it to form stable chelate rings with a variety of transition metals, influencing the geometry and reactivity of the resulting complexes. These complexes have found applications in catalysis, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] Understanding the precise molecular geometry of these complexes is paramount for designing novel catalysts and therapeutic agents with enhanced efficacy and selectivity. This guide summarizes key structural parameters derived from X-ray crystallography and provides detailed experimental protocols for the synthesis and characterization of these important compounds.

Molecular Geometry and Coordination Chemistry

The cis-dppv ligand typically coordinates to a metal center in a bidentate fashion, forming a five-membered chelate ring. The geometry of the resulting complex is influenced by the metal's coordination number, oxidation state, and the steric and electronic effects of other ligands present. Common coordination geometries include square planar for d8 metals like Ni(II), Pd(II), and Pt(II), and tetrahedral arrangements.[3][4]

The bite angle of the cis-dppv ligand, defined as the P-M-P angle, is a critical parameter that affects the stability and reactivity of the complex. This angle is constrained by the geometry of the five-membered ring formed upon chelation.[4]

Coordination Modes of cis-dppv

The cis-dppv ligand can adopt several coordination modes, which dictates the overall structure of the metal complex. The most common modes are chelation to a single metal center and bridging between two metal centers.

Caption: Common coordination modes of the cis-dppv ligand.

Quantitative Structural Data

The following tables summarize key bond lengths and angles for a selection of cis-dppv metal complexes, providing a basis for comparison across different metal centers.

Table 1: Selected Bond Lengths (Å) in cis-dppv Complexes

| Complex | Metal | M-P (Å) | C=C (Å) | Reference |

| [Pt(SPh)2(cis-dppv)] | Pt(II) | 2.2362(18), 2.2462(18) | 1.309(10) | [4] |

| cis-[PtCl2(cis-dppv)] (related) | Pt(II) | - | 1.315(5) | [4] |

| [Au(cis-dppv)2]Cl | Au(I) | 2.375(1), 2.372(1) | - | [3] |

| [Ni(dppe)(dithiolate)] (related dppe ligand) | Ni(II) | - | - | [5] |

Table 2: Selected Bond Angles (°) in cis-dppv Complexes

| Complex | Metal | P-M-P (°) | Other Angles (°) | Reference |

| [Pt(SPh)2(cis-dppv)] | Pt(II) | 86.49(4) | P(2)-Pt-S(1) = 89.25(7), P(1)-Pt-S(2) = 87.34(6) | [4] |

| [Au(cis-dppv)2]Cl | Au(I) | - | Distorted tetrahedral | [3] |

| [Ni(dppe)(dithiolate)] (related dppe ligand) | Ni(II) | - | Distorted square planar | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative cis-dppv metal complexes.

Synthesis of this compound (cis-dppv)

The cis-dppv ligand can be prepared via the reaction of lithium diphenylphosphide with cis-dichloroethylene.[6]

Materials:

-

Lithium metal

-

cis-Dichloroethylene

-

Tetrahydrofuran (THF), anhydrous

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare lithium diphenylphosphide (LiPPh₂) by reacting lithium metal with chlorodiphenylphosphine in THF.

-

To the resulting solution of LiPPh₂, slowly add a stoichiometric amount of cis-dichloroethylene at a low temperature (e.g., -78 °C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with degassed water.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695) or a hexane/dichloromethane mixture) to obtain pure this compound as a white crystalline solid.[7]

Synthesis of [Pt(SPh)₂(cis-dppv)]

This protocol describes the synthesis of a platinum(II) thiolate complex with cis-dppv.[4]

Materials:

-

[Pt(SPh)₂(cod)] (cod = 1,5-cyclooctadiene)

-

This compound (cis-dppv)

-

Toluene, anhydrous

-

Hexane, anhydrous

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [Pt(SPh)₂(cod)] (0.50 mmol) and cis-dppv (0.50 mmol) in 20 mL of anhydrous toluene.

-

The reaction mixture will immediately turn yellow.

-

Reflux the solution for 2 hours and 15 minutes.

-

Allow the reaction to cool to room temperature.

-

Precipitate the product by adding 20 mL of anhydrous hexane.

-

Collect the yellow solid by filtration, wash with hexane, and dry under vacuum.

-

The expected yield is approximately 88%.[4]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P{¹H} NMR: This is a crucial technique for characterizing phosphine complexes. The coordination of the phosphine to a metal center results in a significant downfield shift of the ³¹P resonance compared to the free ligand. The magnitude of the coordination shift provides information about the electronic environment of the phosphorus atom. For platinum complexes, coupling to the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) results in satellite peaks, and the ¹J(Pt-P) coupling constant is indicative of the nature of the Pt-P bond.[4]

-

¹H and ¹³C NMR: These spectra are used to confirm the structure of the organic backbone of the ligand and to ensure its integrity after complexation.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry of these complexes.

Experimental Workflow for X-ray Crystallography:

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Procedure Outline:

-

Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem using methods like Patterson or direct methods to obtain an initial electron density map. Build an initial model of the molecule and refine it against the experimental data to obtain the final crystal structure.[8]

Conclusion

The molecular geometry of this compound complexes is a rich and diverse field, with the ligand's inherent properties enabling the formation of a wide array of coordination compounds. The structural data and experimental protocols presented in this guide offer a foundational understanding for researchers. A thorough grasp of the geometric parameters, such as bond lengths, bond angles, and coordination modes, is critical for the rational design of new metal complexes with tailored properties for applications in catalysis and medicine. Further research into complexes with a broader range of metals and in various oxidation states will continue to expand the utility of this versatile ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. arts.units.it [arts.units.it]

- 8. On the structure refinement of metal complexes against 3D electron diffraction data using multipolar scattering factors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of cis-1,2-Bis(diphenylphosphino)ethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1,2-Bis(diphenylphosphino)ethylene (dppv), a bidentate phosphine (B1218219) ligand, plays a crucial role in coordination chemistry and catalysis. Its electronic properties are fundamental to its function, influencing the stability and reactivity of its metal complexes. This technical guide provides a comprehensive overview of the core electronic characteristics of cis-dppv, including its synthesis, redox behavior, and spectroscopic signature. Detailed experimental protocols and computational insights are presented to offer a thorough understanding for researchers in materials science and drug development.

Introduction

This compound, with the chemical formula C₂₆H₂₂P₂, is an organophosphorus compound featuring two diphenylphosphino groups attached to a cis-alkene backbone.[1] This arrangement makes it an effective chelating ligand for various transition metals, forming stable five-membered rings upon coordination.[1] The electronic nature of the phosphorus lone pairs and the π-system of the ethylene (B1197577) bridge are key to its coordinating and catalytic capabilities. Understanding these electronic properties is paramount for the rational design of novel catalysts and functional materials.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a diphenylphosphide salt with cis-1,2-dichloroethylene (B151661).[2] This stereospecific reaction ensures the formation of the desired cis isomer.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established method for the synthesis of tertiary phosphines.

Materials:

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

cis-1,2-Dichloroethylene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Degassed water

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of diphenylphosphine in anhydrous THF is prepared in a Schlenk flask.

-

The solution is cooled to 0 °C in an ice bath.

-

An equimolar amount of n-butyllithium in hexane is added dropwise to the stirred solution. The formation of lithium diphenylphosphide is indicated by a color change.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the phosphide (B1233454).

-

The resulting solution of lithium diphenylphosphide is then cooled to -78 °C (dry ice/acetone bath).

-

A solution of cis-1,2-dichloroethylene in anhydrous THF is added dropwise to the cold phosphide solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the careful addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and ethanol) to yield pure this compound as a white solid.

Diagram of Synthetic Workflow:

References

Methodological & Application

Application Notes and Protocols for cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppv) in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of cis-1,2-bis(diphenylphosphino)ethylene (cis-dppv) as a versatile phosphine (B1218219) ligand in various metal-catalyzed reactions. The unique structural features of cis-dppv, particularly its bite angle and electronic properties, make it an effective ligand for a range of catalytic transformations, including copper-catalyzed carboxylation and palladium-catalyzed cross-coupling reactions.

Synthesis of this compound (cis-dppv)

A common method for the synthesis of cis-dppv involves the reaction of lithium diphenylphosphide with cis-dichloroethylene[1]. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of cis-dppv

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous hexanes

-

Degassed water

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi in hexanes (1.0 eq) to the solution while stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of lithium diphenylphosphide (a color change to deep red/orange is typically observed).

-

Cool the solution back to -78 °C and slowly add a solution of cis-1,2-dichloroethylene (0.5 eq) in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Extract the aqueous layer with diethyl ether or dichloromethane (B109758).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane and hexanes) to afford this compound as a white crystalline solid.

Characterization: The product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Copper-Catalyzed Carboxylation of Terminal Alkynes

Complexes of cis-dppv with copper(I) have been shown to be highly efficient catalysts for the C-H activation and carboxylation of terminal alkynes with carbon dioxide, affording propiolic acids in excellent yields under mild conditions[2].

Application Note:

The copper(I)-cis-dppv catalytic system offers a facile and efficient route to propiolic acids, which are valuable building blocks in organic synthesis. The reaction proceeds at atmospheric pressure of CO₂ and ambient temperature, making it a practical and environmentally friendly method. The cis-dppv ligand is crucial for the high catalytic activity observed[2].

Quantitative Data:

| Entry | Alkyne Substrate | Product | Yield (%)[2] |

| 1 | Phenylacetylene | Phenylpropiolic acid | 97 |

| 2 | 4-Methylphenylacetylene | 4-Methylphenylpropiolic acid | 95 |

| 3 | 4-Methoxyphenylacetylene | 4-Methoxyphenylpropiolic acid | 92 |

| 4 | 1-Octyne | Non-2-ynoic acid | 90 |

Experimental Protocol: Copper-Catalyzed Carboxylation

Materials:

-

[Cu₂(μ-CN)₂(κ²-P,P-cis-dppv)₂] catalyst[2]

-

Terminal alkyne

-

Dry solvent (e.g., DCM/MeOH mixture)

-

Carbon dioxide (balloon or cylinder)

-

Base (e.g., a non-coordinating organic base)

Procedure:

-